N-(4-methylphenyl)furan-2-carboxamide
Description
Contextualization within Furan-2-carboxamide Derivatives Research
Furan-2-carboxamide derivatives represent a versatile scaffold in medicinal chemistry and materials science. The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a common motif in many natural products and synthetic compounds with a wide range of biological activities. The amide linkage provides a rigid and planar unit capable of participating in hydrogen bonding, a key interaction in biological systems.
Researchers have systematically synthesized libraries of furan-2-carboxamide derivatives to explore their structure-activity relationships (SAR). These studies often involve modifying the substituents on both the furan and the N-phenyl rings to fine-tune the compound's properties. For instance, a diversity-oriented synthesis approach has been employed to create a collection of furan-2-carboxamides with the aim of identifying novel agents with specific biological activities, such as antibiofilm properties. nih.govresearchgate.net
Significance of N-Aryl Furan-2-carboxamides in Chemical Biology and Medicinal Chemistry Studies
The N-aryl furan-2-carboxamide core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological effects. These include antibacterial, antifungal, anticancer, and anti-inflammatory activities. The nature of the aryl substituent plays a crucial role in determining the biological target and potency of these compounds.
For example, certain N-aryl furan-2-carboxamides have been investigated as potential inhibitors of enzymes and receptors implicated in various diseases. The general structure allows for diverse chemical modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties. The exploration of N-aryl furan-2-carboxamides continues to be an active area of research, with studies focusing on the synthesis of new analogues and the evaluation of their biological potential. researchgate.netnih.gov
Overview of Research Trajectories for N-(4-methylphenyl)furan-2-carboxamide and Analogues
While dedicated studies on this compound are not extensively reported in publicly available literature, research on its close analogues provides significant insights into its potential areas of application. A key research trajectory for this class of compounds is in the development of novel therapeutic agents.
One notable analogue, N-(p-tolylcarbamothioyl)furan-2-carboxamide , which differs by the presence of a thiourea (B124793) linker instead of a simple amide bond, has been synthesized and evaluated for its biological activity. mdpi.com This highlights a research direction focused on modifying the linker between the furan and phenyl moieties to modulate activity.
Another area of investigation is the synthesis of more complex structures incorporating the this compound motif. For instance, N-(3-((4-Methylphenyl)carbamoyl)phenyl)furan-2-carboxamide has been synthesized as part of a library of furan-2-carboxamides evaluated for their antibiofilm activity against Pseudomonas aeruginosa. nih.govresearchgate.net This points towards the utility of this scaffold in constructing larger molecules with potential applications in combating bacterial resistance.
The following table provides basic information on this compound:
| Property | Value | Source |
| Molecular Formula | C12H11NO2 | uni.lu |
| InChI | InChI=1S/C12H11NO2/c1-9-4-6-10(7-5-9)13-12(14)11-3-2-8-15-11/h2-8H,1H3,(H,13,14) | uni.lu |
| InChIKey | ZYJTZRHZTQZSNP-UHFFFAOYSA-N | uni.lu |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | uni.lu |
| Predicted XlogP | 2.2 | uni.lu |
Detailed Research Findings on Analogues
Anticancer and Antimicrobial Activity of N-(p-tolylcarbamothioyl)furan-2-carboxamide
A study focused on a series of carbamothioyl-furan-2-carboxamide derivatives investigated the anticancer and antimicrobial potential of N-(p-tolylcarbamothioyl)furan-2-carboxamide . mdpi.com The compound was synthesized and characterized, and its biological activities were assessed against various cancer cell lines and microbial strains.
The anticancer activity was evaluated against HepG2 (liver carcinoma), Huh-7 (human hepatoma), and MCF-7 (breast adenocarcinoma) cell lines. The results indicated that this analogue exhibited significant anticancer activity. mdpi.com
Anticancer Activity Data
| Cell Line | % Cell Viability |
|---|---|
| HepG2 | 33.29 |
| Huh-7 | 45.09 |
In terms of antimicrobial activity, the compound was tested against a panel of bacteria and fungi. It showed inhibitory activity against Staphylococcus aureus. mdpi.com
Antimicrobial Activity Data
| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | - | - |
| Staphylococcus aureus | 12 | 270 |
| Bacillus subtilis | - | - |
| Candida albicans | 11 | 186 |
These findings suggest that the N-(p-tolyl)furan-2-carboxamide scaffold, with a modified linker, holds promise for the development of new anticancer and antimicrobial agents. The methyl group on the phenyl ring is a common feature in many bioactive molecules, and its influence on the activity of this particular compound is noteworthy.
Synthesis of N-(3-((4-Methylphenyl)carbamoyl)phenyl)furan-2-carboxamide
In a study aimed at developing antibiofilm agents, researchers synthesized a series of furan-2-carboxamide derivatives, including N-(3-((4-Methylphenyl)carbamoyl)phenyl)furan-2-carboxamide . nih.gov This compound was prepared through a multi-step synthesis and was characterized by its melting point and spectroscopic data. Although the specific antibiofilm activity data for this particular compound was not highlighted as the most potent in the series, its synthesis demonstrates the feasibility of incorporating the this compound moiety into more complex molecular architectures. The compound was obtained as a beige solid with a melting point of 202-204 °C. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-4-6-10(7-5-9)13-12(14)11-3-2-8-15-11/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJTZRHZTQZSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354857 | |
| Record name | N-(4-methylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1982-62-3 | |
| Record name | N-(4-methylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 Methylphenyl Furan 2 Carboxamide
Established Synthetic Routes to N-(4-methylphenyl)furan-2-carboxamide
The synthesis of the core structure of this compound is primarily achieved through the formation of a robust amide bond connecting a furan-2-carboxylic acid moiety with a 4-methylaniline (p-toluidine) backbone.
The construction of the central amide linkage in this compound and its analogues is typically accomplished via two principal pathways: the reaction of an activated carboxylic acid derivative with an amine, or the direct coupling of a carboxylic acid and an amine using a coupling agent.
One of the most direct methods involves the reaction of furan-2-carbonyl chloride with p-toluidine. This acyl chloride method is highly efficient, often proceeding in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) to neutralize the hydrochloric acid byproduct. A similar approach has been used to synthesize the analogue N-(4-bromophenyl)furan-2-carboxamide from furan-2-carbonyl chloride and 4-bromoaniline, achieving an excellent yield of 94%. nih.govresearchgate.net This strategy is also employed for synthesizing other related furan-2-carboxamides, such as N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.com
Alternatively, direct coupling methods are frequently used, where furan-2-carboxylic acid is activated in situ. Common coupling agents for this transformation include 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid to form a reactive acylimidazolide intermediate. nih.gov Other standard coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) are also effective for promoting this type of amide bond formation. evitachem.comgrafiati.com These methods offer the advantage of avoiding the often harsh conditions required to prepare acyl chlorides.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the specific coupling agent or base used.
For syntheses utilizing furan-2-carboxylic acid and a coupling agent like CDI, the reaction is often performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at a moderately elevated temperature, for instance, 45 °C, for several hours to ensure complete activation and subsequent amidation. nih.gov When reacting with difunctional amines like 1,4-diaminobenzene to create precursors for more complex analogues, controlling the stoichiometry and employing a slow, dropwise addition of the activated acid can be critical to favor mono-acylation and prevent the formation of di-substituted byproducts. nih.gov
The acyl chloride route is generally high-yielding and rapid, but the choice of base and solvent is important for a clean reaction. nih.gov Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or THF are preferred to prevent hydrolysis of the acyl chloride. The use of a non-nucleophilic base is essential to scavenge the acid produced without competing in the reaction.
The following table outlines typical conditions for the primary amide bond formation strategies.
Table 1: Representative Reaction Conditions for Amide Bond Formation
| Strategy | Reagents | Catalyst/Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Acyl Chloride Method | Furan-2-carbonyl chloride, 4-bromoaniline | Et₃N | Not specified | Not specified | 94% | nih.gov |
| Coupling Agent Method | Furan-2-carboxylic acid, t-butylcarbazate | CDI | THF | 45 °C | 90% | nih.gov |
| Coupling Agent Method | Furan-2-carboxylic acid, 1,4-diaminobenzene | CDI | THF | 45 °C | Not specified | nih.gov |
Functionalization and Derivatization Approaches for this compound Analogues
The this compound scaffold serves as a versatile template for further chemical modification. Functionalization can be targeted at the furan (B31954) ring, the phenyl moiety, or the amide linkage itself to produce a wide array of analogues.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for modifying the phenyl ring of furan-2-carboxamide analogues. nih.gov This strategy typically involves a precursor where the phenyl ring is substituted with a halide, most commonly bromine. For instance, N-(4-bromophenyl)furan-2-carboxamide is an excellent substrate for Suzuki-Miyaura coupling. nih.govresearchgate.netresearchgate.net
In a typical procedure, the bromo-substituted amide is reacted with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) (K₃PO₄). nih.gov The reaction is generally conducted in a solvent mixture like 1,4-dioxane (B91453) and water under reflux conditions, yielding the desired biaryl products in moderate to good yields. nih.gov This method allows for the introduction of diverse substituents onto the phenyl ring, significantly expanding the chemical space of accessible analogues. nih.govnih.govsemanticscholar.org
The table below presents data from the Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide with various boronic acids, illustrating the versatility of this approach.
Table 2: Suzuki-Miyaura Cross-Coupling of N-(4-bromophenyl)furan-2-carboxamide with Arylboronic Acids
| Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 8 | 83% | nih.gov |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 79% | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 10 | 75% | nih.gov |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 18 | 43% | nih.gov |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 52% | nih.gov |
The furan ring itself is an active site for chemical modification. As an electron-rich aromatic system, it readily undergoes electrophilic substitution reactions, predominantly at the C5 position, which is the other position alpha to the oxygen atom. numberanalytics.comnumberanalytics.com Standard electrophilic substitution reactions such as bromination, nitration, and formylation can be applied to introduce new functional groups onto the furan moiety. numberanalytics.com
More advanced techniques, such as palladium-catalyzed C-H activation, have been developed for the direct arylation of furan rings at the C5 position. mdpi.com This method allows for the coupling of the furan derivative with aryl halides, providing a direct route to 2,5-disubstituted furan analogues. mdpi.com Furthermore, the strategic use of blocking groups, such as organosilyl moieties, can direct substitution to other positions on the furan ring. scholaris.ca For example, by blocking the reactive C5 position with a trimethylsilyl (B98337) group, lithiation and subsequent reaction with an electrophile can be directed to the C3 position, a pattern that is otherwise difficult to achieve. scholaris.ca
Beyond cross-coupling reactions, the phenyl moiety of this compound can be modified through several other synthetic routes. One approach involves starting with a differently functionalized aniline. For example, using 4-aminophenol (B1666318) or 1,4-diaminobenzene in the initial amide bond formation yields analogues with hydroxyl or amino groups on the phenyl ring. nih.gov These functional groups can then be subjected to further reactions, such as acylation of the amino group to form a secondary amide. nih.gov
Another potential avenue for modification is the direct functionalization of the methyl group on the tolyl ring. The benzylic protons of the methyl group are susceptible to radical reactions. For instance, reaction with N-bromosuccinimide (NBS) under radical initiation conditions would be expected to produce N-(4-(bromomethyl)phenyl)furan-2-carboxamide. This benzylic bromide is a versatile intermediate that can be converted into a wide range of other functional groups, including alcohols, ethers, amines, and nitriles, through nucleophilic substitution reactions. This provides a pathway to a large family of derivatives from the parent compound.
Design and Synthesis of Hybrid Structures Incorporating this compound Scaffolds
The design of hybrid molecules is a contemporary strategy in medicinal chemistry aimed at enhancing therapeutic efficacy and addressing challenges such as drug resistance. This approach involves covalently linking two or more distinct pharmacophoric units to create a single molecular entity with the potential for synergistic or multi-target activity. The this compound scaffold is a valuable starting point for such designs due to the established biological relevance of the furan-2-carboxamide core. Synthetic strategies for creating these hybrid structures often leverage the reactivity of the core components, allowing for the introduction of diverse chemical moieties through established reaction pathways.
A key strategy in the design of hybrid structures is the concept of molecular hybridization, where known bioactive scaffolds are combined. For instance, the furan-2-carboxamide moiety can be coupled with other heterocyclic systems or functional groups known to possess specific biological activities. The goal is to develop novel compounds with improved pharmacological profiles compared to the individual components.
One of the primary methods for synthesizing such hybrid structures involves multi-step reaction sequences. A common approach begins with the formation of a precursor molecule which can then be further functionalized. For example, in a diversity-oriented synthesis, N-(4-aminophenyl)furan-2-carboxamide can be synthesized as a key intermediate. This intermediate is formed by activating furan-2-carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) and then reacting it with 1,4-diaminobenzene. This intermediate, possessing a reactive amino group, is then readily available for acylation with various carboxylic acids to form complex hybrid diamide (B1670390) structures.
This methodology has been successfully applied to synthesize a hybrid molecule that incorporates the this compound scaffold within a larger structure. The synthesis of N-(4-(4-methylbenzamido)phenyl)furan-2-carboxamide demonstrates the practical application of this design strategy.
Research Findings: Synthesis of a Diamide Hybrid
Detailed research has outlined the synthesis of a hybrid diamide structure where the N-(p-tolyl) moiety is part of a benzamido group attached to the phenyl ring of a furan-2-carboxamide. The synthesis proceeds via the acylation of the N-(4-aminophenyl)furan-2-carboxamide intermediate with 4-methylbenzoyl chloride.
| Compound Name | Structure | Yield | Melting Point (°C) | Key Spectroscopic Data |
|---|---|---|---|---|
| N-(4-(4-methylbenzamido)phenyl)furan-2-carboxamide | ![]() | 69% | 276–278 | ¹H-NMR (DMSO-d6, 400 MHz) δ: 10.17 (s, 1H), 10.15 (s, 1H), 7.92 (dd, J=1.6 and 0.4 Hz, 1H), 7.88–7.86 (AA'BB', 2H), 7.75–7.69 (m, 4H), 7.33–7.31 (m, 3H), 6.69 (dd, J=3.4 and 1.6 Hz, 1H), 2.38 (s, 3H). |
Another powerful technique for creating hybrid structures is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is particularly useful for forming carbon-carbon bonds, allowing for the fusion of the N-phenylfuran-2-carboxamide scaffold with various aryl or heteroaryl groups. While the direct Suzuki coupling of this compound itself is not detailed in the provided sources, the synthesis of analogous N-(4-arylphenyl)furan-2-carboxamides from a common bromo-precursor provides a clear and adaptable blueprint for generating a wide array of hybrid molecules.
The general synthetic route involves first synthesizing N-(4-bromophenyl)furan-2-carboxamide by reacting furan-2-carbonyl chloride with 4-bromoaniline. This bromo-derivative then serves as a versatile substrate for Suzuki-Miyaura coupling with various boronic acids, leading to a library of hybrid compounds where different aryl groups are attached at the 4-position of the phenyl ring.
Research Findings: Synthesis of N-(4-arylphenyl)furan-2-carboxamide Hybrids via Suzuki-Miyaura Coupling
The following table summarizes the synthesis of various hybrid structures starting from N-(4-bromophenyl)furan-2-carboxamide and different arylboronic acids. This demonstrates a robust platform for generating molecular diversity around the core scaffold.
| Compound Name | Aryl Boronic Acid Used | Yield | Melting Point (°C) |
|---|---|---|---|
| N-(biphenyl-4-yl)furan-2-carboxamide | Phenylboronic acid | 83% | 241-243 |
| N-(4'-methyl-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | p-Tolylboronic acid | 81% | 263-264 |
| N-(4'-methoxy-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | (4-methoxyphenyl)boronic acid | 79% | 255-256 |
| N-(4'-fluoro-[1,1'-biphenyl]-4-yl)furan-2-carboxamide | (4-fluorophenyl)boronic acid | 76% | 248-250 |
| N-(4-(naphthalen-2-yl)phenyl)furan-2-carboxamide | Naphthalen-2-ylboronic acid | 65% | 261-262 |
Data sourced from Siddiqa et al. (2022).
These synthetic methodologies highlight the modular nature of designing hybrid compounds based on the this compound scaffold. By employing well-established reactions such as amide coupling and palladium-catalyzed cross-coupling, researchers can systematically modify the core structure to explore new chemical space and develop novel molecules.
Computational and Theoretical Investigations of N 4 Methylphenyl Furan 2 Carboxamide and Its Analogues
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is instrumental in structure-based drug design, allowing researchers to predict the binding conformation and affinity of small molecules within the active site of a target protein. researchgate.netijper.org
Molecular docking studies on furan-2-carboxamide analogues have successfully predicted their binding modes and relative affinities for various protein targets. In one such study, a series of furan-2-carboxamide derivatives were docked into the active site of the LasR protein from Pseudomonas aeruginosa, a key regulator of quorum sensing and biofilm formation. nih.govresearchgate.net The docking scores, which estimate the binding affinity, for these compounds ranged from -6.20 to -10.05. nih.gov
The predicted binding mode revealed that the furan (B31954) heterocyclic ring of the ligands occupies the same region as the furanone ring of the natural autoinducer, while the phenyl ring mimics its alkyl chain. nih.gov Notably, carbohydrazide (B1668358) analogues of furan-2-carboxamide demonstrated some of the best docking scores, suggesting a better fit within the compact active site of LasR compared to larger derivatives. nih.govresearchgate.net In another study, N-(4-bromophenyl)furan-2-carboxamide and its derivatives were docked against the NDM-1 protein of A. baumannii to evaluate their potential as antibacterial agents. mdpi.com Such studies utilize scoring functions, like the Gold score fitness function or GlideScore, to rank ligands based on their predicted binding energy with the protein receptor. ijper.orgmdpi.com
| Compound Series | Target Protein | Docking Score Range | Reference |
| Furan-2-Carboxamides | LasR (P. aeruginosa) | -6.20 to -10.05 | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide analogues | NDM-1 (A. baumannii) | Not specified | mdpi.com |
| Furan-azetidinone hybrids | E. coli enzymes | Not specified | ijper.org |
A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, particularly hydrogen bonds and hydrophobic contacts, are vital for stabilizing the ligand-receptor complex.
For furan-2-carboxamide analogues targeting the LasR protein, docking studies revealed a network of hydrogen bonds with key residues. nih.gov The native ligand for LasR is stabilized by hydrogen bonds with Tyr56, Trp60, Asp73, and Ser129. nih.gov Remarkably, furan-2-carboxamide derivatives were found to conserve three of these crucial interactions and also form an additional interaction with Trp88 through the aromatic furan ring. nih.gov In a separate investigation involving N-(4-bromophenyl)furan-2-carboxamide derivatives and the NDM-1 protein, the carbonyl group of the amide was observed forming a hydrogen bond with the Asn220 residue, while Pi-Pi stacking interactions were noted with His250. nih.gov
| Ligand Class | Target Protein | Key Interacting Residues | Types of Interaction | Reference |
| Furan-2-carboxamide analogues | LasR | Tyr56, Asp73, Ser129, Trp88 | Hydrogen Bonding, π-π Stacking | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide analogues | NDM-1 | Asn220, His250 | Hydrogen Bonding, Pi-H, Pi-Pi | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are invaluable for predicting the activity of novel compounds and understanding which structural features are most important for their function. nih.gov
The foundation of QSAR/QSPR modeling lies in the calculation of molecular descriptors for each compound. acs.org These descriptors quantify various aspects of a molecule's structure, including its physicochemical, topological, and electrostatic properties. acs.org By correlating these descriptors with observed biological activity, researchers can identify the key structural attributes that influence the molecule's interactions with a biological target. For instance, in studies of furan-2-carboxamide analogues, it was observed that the presence of a bulky t-butyl substituent was not well-tolerated and diminished the binding affinity, indicating a negative correlation between steric bulk at that position and activity. nih.gov QSAR studies on other amide derivatives have successfully been used to predict their inhibitory effects on various enzymes. nih.govfrontiersin.org
Once a correlation is established, predictive mathematical models can be constructed. These models can range from simple linear equations, derived from multiple linear regression (MLR), to more complex non-linear models generated by machine learning algorithms like support vector regression (SVR) and random forest (RF). nih.govacs.orgfrontiersin.org
For amide derivatives, QSAR models have been developed that show excellent predictive ability. nih.govfrontiersin.org The robustness and predictive power of these models are typically evaluated using statistical metrics such as the coefficient of determination (R²), root-mean-square error (RMSE), and the cross-validated R² (R²cv). nih.govfrontiersin.org A well-validated QSAR model can be used to rapidly screen virtual libraries of compounds and prioritize the synthesis of new analogues, like those of N-(4-methylphenyl)furan-2-carboxamide, with potentially enhanced biological activity, thereby saving significant time and resources. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are used to validate docking results and provide a more accurate understanding of the binding event. mdpi.compsu.edu
In a study on N-(4-bromophenyl)furan-2-carboxamide and its analogues complexed with the NDM-1 protein, MD simulations were performed for 50 nanoseconds. nih.gov The stability of the protein-ligand complexes was evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand throughout the simulation. nih.gov The results showed that the complexes achieved stability after approximately 20 nanoseconds, indicating a stable binding of the ligands within the active site of the receptor. nih.gov This stability suggests high binding affinities and a good fit, thus validating the initial docking predictions and confirming the potential of these compounds as stable inhibitors. mdpi.comnih.gov
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and conformational landscape of this compound. These computational methods provide detailed insights into the molecule's preferred shapes, the distribution of its electrons, and its chemical reactivity.
Conformational Analysis and Flexibility
The rotation around the amide bond (C-N) is typically characterized by a significant energy barrier, leading to the existence of distinct cis and trans conformations. researchgate.net In the case of this compound, the trans conformer, where the furan ring and the 4-methylphenyl group are on opposite sides of the amide bond, is generally found to be the most stable due to reduced steric hindrance.
Furthermore, rotation around the bond connecting the furan ring to the carbonyl group gives rise to additional conformers. Theoretical calculations on similar furan-carboxamides have identified two primary planar conformers: one where the furan ring's oxygen atom is syn to the carbonyl oxygen, and another where it is anti. The syn conformation is often stabilized by a weak intramolecular hydrogen bond between the amide N-H and the furan oxygen. nih.gov
The potential energy surface of this compound is therefore characterized by several minima corresponding to these different rotational isomers. The energy differences between these conformers are typically small, suggesting that the molecule possesses considerable conformational flexibility at room temperature. The torsional barriers, or the energy required to rotate from one stable conformation to another, are crucial in understanding the dynamic behavior of the molecule. For related furan derivatives, these barriers can be influenced by the electronic nature of the substituents. researchgate.net
| Conformer | Dihedral Angle (O=C-N-Caryl) | Dihedral Angle (Ofuran-C-C=O) | Relative Energy (kcal/mol) |
|---|---|---|---|
| trans-syn | ~180° | ~0° | 0.00 (Most Stable) |
| trans-anti | ~180° | ~180° | 1.5 - 3.0 |
| cis-syn | ~0° | ~0° | 4.0 - 6.0 |
| cis-anti | ~0° | ~180° | 5.5 - 8.0 |
Note: The data in this table are representative values based on computational studies of analogous furan-2-carboxamides and are intended for illustrative purposes.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemical calculations that provides insights into the chemical reactivity and electronic properties of a molecule. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com
For this compound, the HOMO is typically distributed over the electron-rich regions of the molecule, namely the furan ring and the 4-methylphenyl (p-tolyl) group. This indicates that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is generally localized over the carboxamide linkage and the furan ring, suggesting these areas are susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. researchgate.net The presence of the electron-donating methyl group on the phenyl ring is expected to raise the HOMO energy level, thereby slightly reducing the HOMO-LUMO gap compared to the unsubstituted N-phenylfuran-2-carboxamide.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.2 to -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.8 to -1.4 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.8 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Note: The data in this table are representative values derived from DFT calculations on analogous aromatic carboxamides and serve as an illustration of the expected electronic properties.
Mechanistic Biological Studies of N 4 Methylphenyl Furan 2 Carboxamide and Its Analogues in Model Systems Excluding Human Clinical Data
In Vitro Biochemical Characterization of Molecular Targets
Enzyme Inhibition Kinetics and Mechanisms (e.g., Alkaline Phosphatase, β-lactamase, Kinases, Chitin (B13524) Synthases, VEGFR-2, EGFR kinase)
Derivatives of the furan-2-carboxamide core have demonstrated inhibitory activity against a wide array of enzymes, indicating a broad potential for therapeutic applications.
Alkaline Phosphatase (AP): While direct studies on N-(4-methylphenyl)furan-2-carboxamide are not extensively detailed, related carboxamide derivatives have shown potent inhibitory activity against alkaline phosphatase. For instance, certain pyrazine-carboxamide analogues have been identified as competitive inhibitors of AP, with some compounds exhibiting IC50 values in the low micromolar range researchgate.net.
β-lactamase: The rise of antibiotic resistance has spurred research into inhibitors of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics researchgate.netnih.govmdpi.commdpi.com. Furan-2-carboxamide analogues, particularly those incorporating a thiophene (B33073) ring, have been investigated for this purpose. Molecular docking studies have shown that these compounds can fit into the binding pocket of the β-lactamase enzyme from E. coli, suggesting a potential mechanism for overcoming bacterial resistance nih.gov.
Kinases (VEGFR-2 & Protein Tyrosine Kinases): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, making it a critical target in cancer research bpsbioscience.comamsbio.combpsbioscience.com. Several studies have highlighted the potential of furan- and thiophene-based scaffolds as potent VEGFR-2 inhibitors. Thieno[2,3-d]pyrimidine derivatives featuring a urea (B33335) linker, for example, have shown highly potent nanomolar inhibition of VEGFR-2 kinase, with one analogue recording an IC50 of 21 nM nih.gov. The inhibitory activity of these compounds is often evaluated using in vitro kinase assays nih.govnih.gov.
Additionally, various furan-2-yl(phenyl)methanone derivatives have been screened for their in vitro protein tyrosine kinase (PTK) inhibitory activity. Several of these compounds exhibited more potent activity than the reference compound, genistein, with IC50 values as low as 2.72 µM mdpi.com.
Chitin Synthases: Chitin is a crucial component of the fungal cell wall and is absent in mammals, making chitin synthase a promising target for antifungal agents nih.govmdpi.com. While specific kinetic data for this compound is limited, the broader class of furan (B31954) carboxamides has been explored for antifungal properties, a field where chitin synthase inhibitors are of significant interest nih.govresearchgate.netscilit.com.
Other Enzymes (Urease & Cholinesterases): Furan/thiophene-2-carboxamide derivatives have also been evaluated against other enzymes. Molecular docking and in vitro analyses have been conducted to assess their inhibitory effects on urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) bohrium.comresearchgate.net. One study found that an N-(furan-2-ylmethyl)thiophene-2-carboxamide analogue was a significantly more potent urease inhibitor than the standard, thiourea (B124793) researchgate.net. Another analogue, N-(thiophen-2-ylmethyl)furan-2-carboxamide, was found to be a more effective inhibitor of BChE than the standard, galantamine researchgate.net.
| Compound Class | Enzyme Target | Reported Activity (IC50 / Ki) | Inhibition Type |
|---|---|---|---|
| Pyrazine-Carboxamide Analogue | Alkaline Phosphatase (AP) | ~1.47 µM (IC50) | Competitive |
| Thieno[2,3-d]pyrimidine-based Analogue | VEGFR-2 | 21 nM (IC50) | N/A |
| Furan-2-yl(phenyl)methanone Analogue | Protein Tyrosine Kinase (PTK) | 2.72 µM (IC50) | N/A |
| N-(furan-2-ylmethyl)thiophene-2-carboxamide | Urease | 0.10 mM (Ki) | Noncompetitive |
| N-(thiophen-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | 0.10 mM (Ki) | Noncompetitive |
| N-(thiophen-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | 0.07 mM (Ki) | Noncompetitive |
Receptor Binding Studies and Selectivity
The interaction of furan-2-carboxamide analogues with specific receptors is a key area of investigation. Studies have focused on their ability to act as antagonists or agonists at various receptor sites.
A series of 5-aryl-furan-2-carboxamide derivatives were synthesized and evaluated as potential antagonists for the urotensin-II receptor, which is implicated in cardiovascular disease. A systematic structure-activity relationship (SAR) investigation led to the identification of a 3,4-difluorophenyl analogue as a highly potent antagonist with an IC50 value of 6 nM nih.gov.
In the context of the central nervous system, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid were designed as agonists for the glycine (B1666218) binding site of the NMDA receptor. These analogues displayed varied potencies and efficacies among different NMDA receptor subtypes (GluN1/2A-D), with some showing nanomolar potency and functional selectivity for the GluN1/2C subtype nih.gov.
Furthermore, in the field of bacteriology, the quorum-sensing receptor LasR in Pseudomonas aeruginosa has been suggested as a plausible target for furan-2-carboxamides, which act as antagonists to disrupt bacterial communication nih.govresearchgate.net.
Protein-Ligand Interaction Analysis
To understand the binding mechanisms of this compound and its analogues at the atomic level, computational studies are frequently employed. Molecular docking and molecular dynamics (MD) simulations provide insights into the specific interactions between the ligand and the active site of the target protein.
Urease and Cholinesterases: Molecular docking simulations for furan/thiophene-2-carboxamide derivatives have been used to investigate their interaction with the active sites of urease, AChE, and BChE, confirming the experimental findings of enzyme inhibition bohrium.comresearchgate.net.
LasR Quorum Sensing Receptor: Docking studies have proposed a binding model for furan-2-carboxamide derivatives within the LasR receptor of P. aeruginosa. These studies suggest that carbohydrazide (B1668358) analogues share a similar binding mode to related furanone inhibitors, providing a structural basis for their anti-quorum sensing activity nih.govresearchgate.net.
Bacterial Enzymes: The antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide derivatives has been validated through computational approaches. MD simulations were used to ensure the stability of the protein-ligand complexes, showing that the compounds achieved stability within the active site of the NDM-1 β-lactamase receptor, indicating high binding affinities nih.gov.
Cellular Pathway Elucidation in Non-Human Biological Systems
Modulation of Specific Cellular Signaling Pathways
Research has extended from isolated protein targets to the cellular level, exploring how furan-based compounds modulate complex signaling pathways. One study investigated a naphtho[1,2-b]furan-4,5-dione, a related furan-containing structure, on the Epidermal Growth Factor Receptor (EGFR) signaling pathway in a human breast cancer cell line. The compound was found to inhibit EGF-induced cell migration and invasion by abrogating the phosphorylation of EGFR and the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This suggests that the anti-metastatic potential of such compounds is mediated through the EGFR-dependent PI3K/Akt pathway.
Investigation of Anti-Quorum Sensing Properties
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including the expression of virulence factors and biofilm formation researchgate.net. Targeting QS is an attractive anti-virulence strategy. A collection of furan-2-carboxamides has been shown to possess significant antibiofilm activity against P. aeruginosa nih.govresearchgate.net.
The mechanism for this activity is linked to the disruption of QS. Treatment of P. aeruginosa with active furan-2-carboxamide derivatives led to a reduction in key virulence factors that are regulated by quorum sensing, such as the blue-green pigment pyocyanin (B1662382) and various proteases nih.govresearchgate.netmdpi.comnih.govmdpi.com. For example, one study noted that while the inhibition of proteases was modest, the reduction in pyocyanin production was more significant, with one triazole-containing analogue achieving 33% inhibition nih.gov. These findings confirm the anti-quorum sensing properties of the furan-2-carboxamide scaffold and suggest antagonism of the LasR receptor as a likely mechanism of action nih.govresearchgate.net.
Mechanisms of Action in Antimicrobial Research
The antimicrobial properties of this compound and its analogues are attributed to several distinct mechanisms of action, primarily investigated in bacterial systems. A significant area of research has focused on the ability of these compounds to disrupt bacterial communication and virulence.
One of the key mechanisms identified is the interference with quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. Furan-2-carboxamide derivatives have been designed as bioisosteric replacements for furanones, which are known antibiofilm agents. researchgate.netnih.gov Studies on Pseudomonas aeruginosa have shown that certain furan-2-carboxamide analogues can significantly inhibit biofilm formation. researchgate.netnih.gov The underlying mechanism for this activity is believed to be the antagonism of QS receptors, such as LasR. researchgate.netnih.gov Molecular docking studies suggest that these compounds can fit into the binding site of the LasR receptor. researchgate.net By blocking this receptor, the compounds disrupt the QS signaling cascade, leading to a reduction in the production of virulence factors like the pigment pyocyanin and degradative proteases. researchgate.netnih.gov
Another proposed mechanism of action for some furan-based derivatives is their ability to act as nuclease-like agents, causing damage to bacterial genomic DNA. researchgate.netnih.gov Certain substituted furanylnicotinamidines have demonstrated the ability to degrade the genomic DNA isolated from Escherichia coli, which contributes to their antimicrobial effect. researchgate.net
Furthermore, analogues of the core carboxamide structure have shown inhibitory activity against essential bacterial enzymes. For instance, related thiophene-2-carboxamide analogues have been identified as inhibitors of β-lactamase enzymes in resistant strains of E. coli. mdpi.com This suggests that the carboxamide scaffold can be tailored to target specific enzymes that are crucial for bacterial survival and resistance. Computational molecular docking has been a valuable tool in validating these enzyme-inhibitor interactions. mdpi.comnih.gov
The table below summarizes the observed antimicrobial activity for selected furan-2-carboxamide analogues and related compounds.
| Compound/Derivative Class | Organism(s) | Observed Effect | Proposed Mechanism |
| Carbohydrazide and triazole furan-2-carboxamides | Pseudomonas aeruginosa | Inhibition of biofilm formation; reduction of pyocyanin and proteases. researchgate.netnih.gov | Anti-quorum sensing; potential antagonism of the LasR receptor. researchgate.netnih.gov |
| Furanylnicotinamidines | Escherichia coli, Staphylococcus aureus | Inhibition of bacterial growth. researchgate.netnih.gov | Nuclease-like degradation of genomic DNA. researchgate.netnih.gov |
| N-(4-bromophenyl)furan-2-carboxamide analogues | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSA | Antibacterial activity. nih.gov | Validated via molecular docking, suggesting specific enzyme targeting. nih.gov |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues | ESBL-producing E. coli | Inhibition of bacterial growth. mdpi.com | Inhibition of β-lactamase enzymes. mdpi.com |
Mechanisms of Action in Anticancer Research
In the context of anticancer research, this compound and its analogues have demonstrated cytotoxicity through various mechanisms targeting fundamental cellular processes in cancer cells.
A primary mechanism of action for certain furan-2-carboxamide derivatives is the disruption of microtubule dynamics. researchgate.netnih.gov One such novel compound was identified as a microtubule stabilizing agent (MSA). researchgate.netnih.gov By stabilizing the tubulin polymers, the compound prevents their disassembly, which is necessary for chromosomal segregation during mitosis. researchgate.net This interference leads to a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death. researchgate.netnih.gov The potent anti-proliferative effects of these MSAs have been observed across a panel of different cancer cell lines, with IC50 values in the low micromolar range. researchgate.netnih.gov
Induction of apoptosis is a common endpoint for the anticancer activity of these compounds. Studies on carbamothioyl-furan-2-carboxamide derivatives, including a p-tolyl variant, have shown significant cytotoxic effects against human cancer cell lines such as hepatocellular carcinoma (HepG2), other liver cancer cells (Huh-7), and breast cancer cells (MCF-7). mdpi.com The mechanism involves inducing cell death, as confirmed by Annexin V-FITC/PI double staining assays which detect apoptotic cells. nih.gov
Other furan-containing analogues have been shown to exert their anticancer effects through different pathways. For example, certain furanylnicotinamidines possess the ability to cause nuclease-like degradation of DNA, a mechanism that can be lethal to rapidly dividing cancer cells. researchgate.netnih.gov Additionally, related benzofuran (B130515) structures have been developed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical for tumor survival and progression, particularly in p53-independent cancers. nih.gov
The table below details the anticancer mechanisms of various furan-2-carboxamide analogues.
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Mechanism of Action |
| Furan-2-carboxamide derivative (SH09) | HeLa and other cancer cell lines | Potent anti-proliferative and cytotoxic effects; IC50 4–8 µM. researchgate.netnih.gov | Microtubule stabilization, leading to G2/M mitotic arrest and apoptosis. researchgate.netnih.gov |
| N-(p-tolylcarbamothioyl)furan-2-carboxamide | HepG2, Huh-7, MCF-7 | High anti-cancer activity; 33.29% cell viability in HepG2 at 20 µg/mL. mdpi.com | Induction of cytotoxicity. mdpi.com |
| Furanylnicotinamidines | Panel of 60 human cancer cell lines | Cytostatic to cytotoxic activity. researchgate.netnih.gov | Nuclease-like DNA degradation. researchgate.netnih.gov |
| Benzene-sulfonamide-based benzofuran derivative | HCT116 (p53-null) | Inhibition of cell growth. nih.gov | Inhibition of the HIF-1 pathway. nih.gov |
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies help in identifying the key structural components responsible for their therapeutic effects and guide the design of more potent and selective molecules.
Identification of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the furan-2-carboxamide class of compounds, several key pharmacophoric features have been identified.
The Furan Ring: The furan ring itself is a critical pharmacophore, widely recognized for its presence in a vast number of biologically active natural and synthetic compounds. researchgate.netwisdomlib.org Its specific electronic properties and geometry contribute significantly to the binding affinity of the molecule to its biological targets.
The Carboxamide Linker (–CO–NH–): The carboxamide bond is an essential scaffold that provides structural rigidity and is highly resistant to hydrolysis. nih.gov This stability is vital in biological systems. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are crucial for forming key interactions with amino acid residues in the binding sites of target proteins and enzymes. researchgate.net
Bioisosteric Core: In some applications, the furan-2-carboxamide moiety has been successfully used as a bioisosteric replacement for a less stable furanone ring. nih.gov This demonstrates that the carboxamide core effectively mimics the spatial and electronic features of the furanone, while offering improved metabolic stability, making it a key feature for antibiofilm activity. nih.gov
Linker Groups: In more complex analogues, the nature of the linker connecting the furan-2-carboxamide to other chemical moieties is critical. For antibiofilm agents, linkers such as a triazole ring or an N-acylcarbohydrazide group were found to be optimal for activity, superior to simpler linkers like 1,4-diaminobenzene. nih.gov
Impact of Substituent Effects on Biological Interactions
The type and position of substituents on the aromatic rings of the furan-2-carboxamide scaffold have a profound impact on the biological activity, modulating potency, selectivity, and even the mechanism of action.
Substituents on the Phenyl Ring: The nature of the substituent on the terminal phenyl ring is a key determinant of activity.
In antimicrobial research , the presence of halogens (e.g., fluorine, chlorine) on the phenyl ring has been shown to enhance the antibiofilm activity of furan-2-carboxamides against P. aeruginosa. nih.gov
In anticancer research , the substitution pattern can shift the activity from merely inhibiting cell growth (cytostatic) to actively killing cancer cells (cytotoxic). researchgate.netnih.gov For carbamothioyl-furan-2-carboxamide derivatives, a para-tolyl group (as in this compound) was associated with high activity against hepatocellular carcinoma, while other substitutions resulted in lower potency. mdpi.com In a different series, a 3,4-difluorophenyl substitution led to a highly potent antagonist of the urotensin-II receptor. nih.gov
Substituents on the Furan Ring: Modifications to the furan ring also play a significant role.
In studies of naphtho[1,2-b]furan-2-carboxamides, substituting various aryl and heteroaryl groups at the C-5 position of the fused furan ring system was explored. A 5-(4-pyridinyl) substituted analogue was identified as a particularly potent antagonist for the melanin (B1238610) concentrating hormone receptor 1 (MCH-R1). nih.gov
The table below provides examples of how substituent changes affect biological activity in furan-2-carboxamide analogues.
| Compound Series | Variable Substituent | Effect on Biological Activity |
| Antimicrobial Furan-2-carboxamides | Halogens on the terminal phenyl ring. nih.gov | Enhanced antibiofilm inhibition. nih.gov |
| Anticancer Furanylnicotinamidines | Substitution pattern on the terminal phenyl ring. researchgate.netnih.gov | Modulates activity from cytostatic to cytotoxic. researchgate.netnih.gov |
| Anticancer Carbamothioyl-furan-2-carboxamides | Substituent on the phenyl ring (e.g., p-tolyl vs. 2,4-dinitrophenyl). mdpi.com | The p-tolyl group resulted in the highest activity against HepG2 cells. mdpi.com |
| Urotensin-II Receptor Antagonists | C-5 aryl group on the furan ring. nih.gov | A 3,4-difluorophenyl substitution yielded an IC50 of 6 nM. nih.gov |
| MCH-R1 Receptor Antagonists | C-5 substituent on the naphthofuran ring. nih.gov | A 5-(4-pyridinyl) group led to a highly potent antagonist (IC50 = 3 nM). nih.gov |
Advanced Analytical Methodologies for Research on N 4 Methylphenyl Furan 2 Carboxamide
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are fundamental in understanding how molecules like N-(4-methylphenyl)furan-2-carboxamide interact with biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide deep insights into binding events and conformational changes at a molecular level.
Advanced NMR for Binding Studies Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing ligand-target interactions. Ligand-based NMR approaches can detect binding events by observing changes in the NMR parameters of the small molecule upon interaction with a target protein. mdpi.com For instance, in studies of furan-2-carboxamide derivatives, ¹H-NMR and ¹³C-NMR are routinely used to confirm the chemical structure of the synthesized compounds. nih.govmdpi.com
Detailed analysis of a related compound, N-(4-(4-methylbenzamido)phenyl)furan-2-carboxamide, showcases the typical spectral data obtained. nih.gov
| NMR Data for N-(4-(4-methylbenzamido)phenyl)furan-2-carboxamide | |
| Technique | Observed Signals (ppm) |
| ¹H-NMR (DMSO-d6) | 10.17 (s, 1H), 10.15 (s, 1H), 7.92 (dd, J=1.6, 0.4 Hz, 1H), 7.88–7.86 (m, 2H), 7.75–7.69 (m, 4H), 7.33–7.31 (m, 3H), 6.69 (dd, J=3.4, 1.6 Hz, 1H), 2.38 (s, 3H) |
| ¹³C-NMR (DMSO-d6) | 165.2, 156.1, 147.6, 145.7, 141.6, 135.2, 134.2, 132.1, 129.0, 127.7, 120.7 (4C), 114.6, 112.2, 21.0 |
| Data sourced from a study on furan-2-carboxamides. nih.gov |
Protein-based NMR methods, such as Chemical Shift Perturbation (CSP) mapping, can identify the binding site on the protein by monitoring changes in the chemical shifts of the protein's signals upon ligand addition. mdpi.com These advanced NMR experiments are crucial for understanding the specific residues involved in the binding of furan-carboxamide scaffolds to their biological targets, thereby elucidating their mechanism of action. mdpi.com
Circular Dichroism (CD) Spectroscopy CD spectroscopy is highly effective for investigating changes in the secondary structure of proteins upon ligand binding. The far-UV CD spectrum of a protein provides a characteristic signature of its secondary structural elements, such as α-helices and β-sheets. nih.gov For example, studies on benzofuran (B130515) derivatives binding to Bovine Serum Albumin (BSA) have shown that the characteristic negative bands of the protein's helical structure at 208 and 222 nm can be altered by the ligand. nih.gov Such changes indicate that the binding of the compound induces a conformational change in the protein. This technique can reveal whether this compound binding to a target protein alters its structural integrity or induces specific conformational shifts, which can be linked to its biological activity. nih.gov
X-ray Crystallography for Ligand-Target Complex Structure Determination
X-ray crystallography is the definitive method for obtaining high-resolution, three-dimensional structural information of a molecule or a ligand-target complex. nih.gov This technique provides precise data on bond lengths, bond angles, and the absolute configuration of a molecule, which are critical for rational drug design. nih.gov
While a specific crystal structure for this compound complexed with a target is not publicly available, analysis of related furan-containing compounds demonstrates the power of this technique. For instance, the crystal structure of N'-(furan-2-ylmethylene)-4-hydroxybenzohydrazide was determined, revealing key structural features. researchgate.net
| Crystallographic Data for a Furan-based Compound | |
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Key Bond Length (C=N) | 1.280(2) Å |
| Dihedral Angle (between rings) | 47.7(1)° |
| Data from the crystal structure of N'-(furan-2-ylmethylene)-4-hydroxybenzohydrazide. researchgate.net |
This level of detail is invaluable. For this compound, obtaining a co-crystal structure with its biological target would allow for the precise mapping of all intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information is essential for understanding the basis of its affinity and selectivity and for guiding the design of more potent and specific derivatives. mdpi.com The structural data derived from crystallography provides an unambiguous blueprint for structure-activity relationship (SAR) studies. nih.gov
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research
Chromatographic techniques are indispensable tools in the research and development of chemical compounds like this compound for both monitoring the progress of chemical reactions and for assessing the purity of the final product.
Reaction Monitoring During the synthesis of furan-2-carboxamide derivatives, Thin-Layer Chromatography (TLC) is a commonly used method to track the progress of the reaction. nih.govnih.gov It is a rapid and simple technique that allows chemists to determine when the starting materials have been consumed and the product has been formed. For example, in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, TLC was used to monitor the completion of the coupling reaction between furan-2-carbonyl chloride and 4-bromoaniline. nih.gov
Purity Assessment and Purification After synthesis, it is crucial to purify the target compound and assess its purity. Column chromatography, particularly flash column chromatography, is extensively used for the purification of furan-2-carboxamides from reaction mixtures. nih.govnih.gov This method separates compounds based on their differential adsorption to a stationary phase, effectively removing unreacted starting materials and by-products. nih.gov
For quantitative purity assessment, more advanced techniques are employed. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective method for analyzing furan (B31954) derivatives. mdpi.com It can separate isomers and provide accurate quantification, with limits of quantitation (LOQ) often in the low ng/g range, ensuring the high purity required for biological testing. mdpi.com
| Chromatographic Methods in Furan-2-Carboxamide Research | | | :--- | :--- | :--- | | Technique | Application | Reference | | Thin-Layer Chromatography (TLC) | Reaction Monitoring | nih.govnih.gov | | Flash Column Chromatography | Purification | nih.govnih.gov | | Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment & Quantification | mdpi.com |
The use of these chromatographic methods ensures that the this compound used in further research is of a high degree of purity, which is essential for obtaining reliable and reproducible biological data.
Future Research Directions and Unexplored Avenues for N 4 Methylphenyl Furan 2 Carboxamide
Exploration of Novel Biological Targets and Mechanisms
The furan-2-carboxamide core has been identified as a modulator of various biological targets, suggesting a rich field for future investigation to uncover new therapeutic applications. Research has already highlighted several promising areas. For instance, derivatives have been shown to possess significant antibiofilm properties against Pseudomonas aeruginosa by potentially targeting the LasR quorum-sensing receptor. researchgate.netnih.govnih.gov Molecular docking studies support this, showing a favorable binding mode within LasR, which in turn reduces virulence factors like pyocyanin (B1662382) and proteases. researchgate.netnih.govnih.gov
Beyond antibacterial applications, the scaffold is a promising candidate for anticancer therapies. One novel furan-2-carboxamide derivative acts as a microtubule stabilizing agent, a mechanism distinct from many existing chemotherapeutics, leading to mitotic arrest and apoptosis in cancer cells. nih.gov Other analogues have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, with some compounds exhibiting inhibition at nanomolar concentrations. mdpi.comnih.gov Furthermore, the specific derivative N-(p-tolylcarbamothioyl)furan-2-carboxamide, which is structurally related to the subject compound, has demonstrated significant anticancer activity against hepatocellular carcinoma cell lines. nih.govmdpi.com
The therapeutic breadth of this scaffold extends to antiviral and cardiovascular diseases. Researchers have identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov In the cardiovascular realm, 5-aryl-furan-2-carboxamide derivatives have been developed as highly potent antagonists of the urotensin-II receptor, a key regulator of vascular function, with some analogues showing an IC₅₀ value as low as 6 nM. nih.gov
Future work should aim to:
Systematically screen N-(4-methylphenyl)furan-2-carboxamide and its analogues against a broader range of kinases, proteases, and receptors implicated in human diseases.
Elucidate the precise molecular interactions with these identified targets through co-crystallization studies and advanced biophysical techniques.
Investigate downstream signaling pathways affected by target modulation to understand the full mechanistic impact on cellular function.
Table 1: Identified Biological Targets for the Furan-2-carboxamide Scaffold
| Biological Target | Associated Disease/Process | Example Derivative Class | Finding | Reference |
|---|---|---|---|---|
| LasR Receptor | Bacterial Biofilm (P. aeruginosa) | Furan-2-carboxamides | Inhibition of biofilm formation and virulence factors. | researchgate.net, nih.gov, nih.gov |
| Microtubules | Cancer | Furan-2-carboxamide derivative | Microtubule stabilization, leading to mitotic arrest and apoptosis. | nih.gov |
| VEGFR-2 | Cancer (Angiogenesis) | N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides | Potent inhibition of the receptor, comparable to known drugs. | mdpi.com, nih.gov |
| Urotensin-II Receptor | Cardiovascular Disease | 5-Aryl-furan-2-carboxamides | Highly potent antagonists for blood vessel control. | nih.gov |
| SARS-CoV-2 Mpro | COVID-19 | Hydrazine-1-carbothioamides | Novel inhibitors of the main viral protease. | nih.gov |
| Various Cancer Cells | Cancer | Carbamothioyl-furan-2-carboxamides | Cytotoxic activity against HepG2, Huh-7, and MCF-7 cell lines. | nih.gov, mdpi.com |
Development of Advanced Synthetic Methodologies for Complex Analogues
The generation of diverse and complex analogues of this compound is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Future research will benefit from the application of advanced synthetic strategies that move beyond traditional methods.
Key areas for development include:
Diversity-Oriented Synthesis (DOS): This approach, already used to create a collection of furan-2-carboxamides with antibiofilm activity, can be expanded to rapidly generate libraries of structurally diverse molecules. researchgate.netnih.gov By systematically varying substituents on both the furan (B31954) and phenyl rings, a broad chemical space can be explored to identify novel structure-activity relationships (SAR).
C-H Functionalization: Modern catalytic methods, such as the palladium-catalyzed C-H arylation used for benzofuran-2-carboxamides, offer a highly efficient and modular route to complex structures. mdpi.com Applying this strategy to the furan ring of this compound would allow for the direct installation of various aryl and heteroaryl groups at specific positions, bypassing the need for pre-functionalized starting materials.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have proven effective for arylating N-(4-bromophenyl)furan-2-carboxamide to produce a range of analogues. researchgate.net Expanding the repertoire of coupling partners and reaction types will enable the synthesis of an even wider array of derivatives with tailored electronic and steric properties.
These advanced methods will facilitate the creation of next-generation analogues designed to probe specific biological questions and to serve as leads for drug development.
Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding
To move beyond a single-target perspective, future research on this compound must integrate systems biology and multi-omics approaches. researchgate.net These technologies provide a global view of the cellular response to a compound, revealing network-level effects and uncovering unanticipated mechanisms of action.
Future research directions include:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells treated with the compound can identify entire pathways that are up- or down-regulated. For example, studies on related furan-carboxamides have already used RT-PCR to evaluate changes in the expression of genes related to triglyceride metabolism, such as those in the PPAR-alpha pathway. researchgate.net A full transcriptomic analysis would provide a much broader picture of the compound's impact on cellular regulation.
Proteomics: Quantitative analysis of the proteome can reveal changes in protein abundance and post-translational modifications, offering direct insight into the compound's functional impact.
Metabolomics: As the downstream output of cellular processes, the metabolome provides a functional snapshot of the cell's physiological state. researchgate.net Profiling metabolite changes upon treatment can highlight affected metabolic pathways and provide crucial mechanistic clues.
By integrating these "omics" datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify biomarkers of response, and potentially predict off-target effects. ucsd.edu
Applications in Chemical Biology Tool Development and Probe Design
Potent and selective furan-2-carboxamide derivatives are ideal starting points for the development of chemical probes to study biological systems. By modifying the this compound scaffold, it can be converted into a tool for target identification and validation.
Future strategies in this area involve:
Affinity-Based Probes: Attaching a reactive group or a photo-activatable crosslinker to a potent analogue would allow for the covalent labeling of its biological target(s) within a complex cellular lysate or in living cells.
Fluorescent Probes: Incorporating a fluorophore into the molecular structure would enable the visualization of the compound's subcellular localization via microscopy. This could, for instance, confirm whether a microtubule-targeting analogue indeed co-localizes with the tubulin network. nih.gov
Biotinylated Probes: Adding a biotin (B1667282) tag would facilitate the affinity purification of the target protein(s) from cell extracts, a crucial step in target identification (pull-down assays).
The development of such chemical tools based on the this compound scaffold would be invaluable for definitively identifying its binding partners and elucidating its mechanism of action in a native biological context. researchgate.netnih.govnih.govnih.gov
Design of Targeted Degraders (e.g., PROTACs) Incorporating the Furan-2-carboxamide Scaffold
A novel and exciting therapeutic modality is the use of proteolysis-targeting chimeras (PROTACs). These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov This approach eliminates the target protein entirely, rather than just inhibiting its function, which can offer a more profound and durable therapeutic effect. nih.gov
The this compound scaffold is an excellent candidate for incorporation into PROTAC design. Given that its derivatives are known to bind to important therapeutic targets like VEGFR-2 and the urotensin-II receptor, the scaffold could serve as the "warhead" or protein-of-interest (POI) binding ligand. nih.govnih.gov
Future research would involve:
Identifying a potent furan-2-carboxamide-based binder for a specific target protein (e.g., VEGFR-2).
Synthetically connecting this "warhead" via a chemical linker to a known E3 ligase ligand (e.g., a ligand for VHL or Cereblon).
Evaluating the resulting PROTAC for its ability to induce the selective degradation of the target protein.
This strategy could overcome resistance mechanisms associated with traditional inhibitors and eliminate non-catalytic scaffolding functions of target enzymes. nih.gov
Investigations into Structure-Biodistribution Relationships (Theoretical/In Vitro)
Understanding how a molecule's structure influences its absorption, distribution, metabolism, and excretion (ADME) is critical for developing viable drug candidates. For this compound, future research should focus on establishing clear structure-biodistribution relationships using both theoretical and in vitro methods.
Theoretical and Computational Approaches:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, molecular electrostatic potential, and orbital energies. nih.govresearchgate.net These properties influence non-covalent interactions and are fundamental to how the molecule interacts with biological macromolecules and membranes.
Molecular Docking and Simulation: These techniques can predict binding affinities to metabolic enzymes (e.g., Cytochrome P450s) and transport proteins, providing an early indication of metabolic stability and distribution patterns. researchgate.net
Hirshfeld Surface Analysis: This method can be used to analyze and quantify intermolecular interactions in the crystalline state, which can inform predictions about solubility and stability. nih.gov
In Vitro Experimental Validation:
Permeability Assays: Using cell-based models like Caco-2 or PAMPA, researchers can measure the passive diffusion and active transport of new analogues across biological membranes.
Metabolic Stability Assays: Incubating compounds with liver microsomes or hepatocytes can identify primary sites of metabolism on the molecule and determine its metabolic half-life.
Plasma Protein Binding Studies: Measuring the extent to which analogues bind to plasma proteins like albumin is crucial, as this affects the concentration of free, active drug available to reach the target tissue.
By combining theoretical predictions with in vitro data, researchers can build robust models that guide the design of analogues with optimized pharmacokinetic profiles, increasing their chances of success in later stages of drug development.
Q & A
Q. What are the common synthetic routes for N-(4-methylphenyl)furan-2-carboxamide derivatives, and how can reaction conditions be optimized?
The synthesis of this compound derivatives typically involves coupling reactions. A widely used method is the Suzuki-Miyaura cross-coupling , which enables the introduction of aryl groups at the 4-position of the phenyl ring (e.g., Scheme 2 in ). Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands for enhanced yield.
- Solvent and temperature : Refluxing in ethanol or acetonitrile (80–120°C) to balance reaction speed and side-product formation.
- Purification : Preparative HPLC or recrystallization (e.g., from chloroform/methanol) to achieve >95% purity .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Structural elucidation employs:
- X-ray crystallography : Determines bond lengths, dihedral angles, and intramolecular interactions (e.g., planar C4-C5(O2)-N1-C6 fragment with trans-amide conformation in ).
- FT-IR : Identifies functional groups (e.g., amide N-H at ~3310 cm⁻¹, C=O at ~1650 cm⁻¹) .
- NMR : ¹H and ¹³C spectra confirm substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm) .
Advanced Research Questions
Q. How do substituents on the aromatic ring modulate the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂, -SO₂NH₂) enhance antiviral or anticancer activity by improving target binding .
- Hydrophobic substituents (e.g., -CH₃, -CF₃) increase membrane permeability, as shown in inhibitory rate (IR) assays (e.g., IR = 62.96 ± 6.50 for compound 1 in ).
- In vitro assays : IC₅₀ values from cell viability (MTT) or enzyme inhibition studies guide optimization .
Q. What is the antiviral mechanism of this compound against enterovirus 2C protein?
The compound inhibits viral replication by:
- Binding to the AAA+ ATPase domain of the 2C protein, disrupting viral RNA replication ().
- Competitive binding assays : Fluorescence quenching and mutagenesis identify critical residues (e.g., Phe44, Leu45) in the 2C binding pocket .
- Virological validation : Reductions in viral titer (log₁₀ TCID₅₀) in plaque assays confirm efficacy .
Q. How can computational modeling predict the binding affinity of this compound to viral or cancer targets?
Computational approaches include:
- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., MPXV A42R protein; docking score = -9.2 kcal/mol in ).
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
- QSAR models : Predict bioactivity based on descriptors like logP and polar surface area .
Q. What methodologies evaluate the anticancer potential of this compound derivatives?
Key approaches include:
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to measure caspase activation.
- Cell cycle analysis : PI staining and DNA content quantification (e.g., G1/S arrest in ).
- In vivo xenografts : Tumor volume reduction (e.g., 60% inhibition in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

